molecular formula C17H17N3OS2 B461395 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-thiane]-5-carbonitrile CAS No. 674805-28-8

4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-thiane]-5-carbonitrile

Cat. No.: B461395
CAS No.: 674805-28-8
M. Wt: 343.5g/mol
InChI Key: YMUACQGRPFSCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of oxygen, sulfur, nitrogen, and carbon atoms, forming a tricyclic system

Preparation Methods

The synthesis of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions.

    Introduction of functional groups:

Chemical Reactions Analysis

4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines and alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile include:

The uniqueness of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

CAS No.

674805-28-8

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5g/mol

IUPAC Name

4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-thiane]-5-carbonitrile

InChI

InChI=1S/C17H17N3OS2/c1-9-7-10(2)20-16-12(9)13-14(23-16)17(3-5-22-6-4-17)11(8-18)15(19)21-13/h7H,3-6,19H2,1-2H3

InChI Key

YMUACQGRPFSCTH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C4(CCSCC4)C(=C(O3)N)C#N)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4(CCSCC4)C(=C(O3)N)C#N)C

Origin of Product

United States

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